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Compound of Interest

Compound Name: N,N-Dimethyltriisopropylsilylamine

Cat. No.: B063685 Get Quote

Disclaimer: Spectroscopic data for N,N-Dimethyltriisopropylsilylamine is not readily available

in public databases. This guide presents a detailed analysis of a structurally similar compound,

N,N-Dimethyltrimethylsilylamine, to provide researchers with an illustrative example of the

expected spectroscopic characteristics and the methodologies for their determination.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for N,N-Dimethyltrimethylsilylamine. Detailed

experimental protocols and a generalized workflow for spectroscopic analysis are also

presented.

Data Presentation
The following tables summarize the key spectroscopic data for N,N-

Dimethyltrimethylsilylamine.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.4 Singlet 6H N(CH₃)₂

~0.1 Singlet 9H Si(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

Chemical Shift (δ) ppm Assignment

~40.0 N(CH₃)₂

~2.0 Si(CH₃)₃

Table 3: IR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

Wavenumber (cm⁻¹) Intensity Assignment

2960-2800 Strong C-H stretch (aliphatic)

1465 Medium C-H bend (methyl)

1250 Strong Si-C stretch

950-900 Strong Si-N stretch

840 Strong Si-C bend

Table 4: Mass Spectrometry Data for N,N-Dimethyltrimethylsilylamine
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m/z Relative Intensity Assignment

117 Moderate [M]⁺ (Molecular Ion)

102 High [M-CH₃]⁺

73 High [Si(CH₃)₃]⁺

58 Base Peak [CH₂=N(CH₃)₂]⁺

44 Moderate [HN(CH₃)₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20

mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A small amount of

a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-

pulse sequence is typically used. Key parameters include a spectral width of approximately

10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A

wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like N,N-Dimethyltrimethylsilylamine, a neat

spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample compartment, and the infrared spectrum is

acquired. The data is typically collected over a range of 4000 to 400 cm⁻¹. The final

spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass

spectrometer via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile

molecules. In EI, the sample is bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for spectroscopic analysis of a chemical sample.

To cite this document: BenchChem. [Spectroscopic Analysis of N,N-
Dimethyltriisopropylsilylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b063685#spectroscopic-data-for-n-n-
dimethyltriisopropylsilylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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